3-Hydroxy-3-(4-methoxyphenyl)propanoic acid 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13383366
InChI: InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
SMILES: COC1=CC=C(C=C1)C(CC(=O)O)O
Molecular Formula: C10H12O4
Molecular Weight: 196.20 g/mol

3-Hydroxy-3-(4-methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC13383366

Molecular Formula: C10H12O4

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-3-(4-methoxyphenyl)propanoic acid -

Specification

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
IUPAC Name 3-hydroxy-3-(4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
Standard InChI Key XMBIPIXMXHNYNB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(CC(=O)O)O
Canonical SMILES COC1=CC=C(C=C1)C(CC(=O)O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound, 3-hydroxy-3-(4-methoxyphenyl)propanoic acid, reflects its substitution pattern: a methoxy group (-OCH₃) at the para position of the phenyl ring and a hydroxyl group (-OH) on the third carbon of the propanoic acid chain . Its molecular formula is C10H12O5\text{C}_{10}\text{H}_{12}\text{O}_5, with a molecular weight of 212.20 g/mol. The SMILES notation is COC1=CC=C(C=C1)C(O)CC(=O)O\text{COC1=CC=C(C=C1)C(O)CC(=O)O}, and its InChI key is XMIIGOLPHOKFCH-UHFFFAOYSA-N\text{XMIIGOLPHOKFCH-UHFFFAOYSA-N} .

Stereochemical Considerations

The β-hydroxy group creates a chiral center, yielding two enantiomers: (R)- and (S)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. Enzymatic resolution methods using lipases (e.g., Amano PS-C I and AK) combined with metal catalysts have achieved enantiomeric excesses >90% for related β-hydroxypropanoates . For instance, the (S)-enantiomer of ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate exhibited [α]D20=59.5[\alpha]_D^{20} = -59.5^\circ (c = 1.5, CHCl₃) , suggesting similar optical activity trends for the methoxy analog.

Synthetic Methodologies

Reduction of β-Keto Esters

A common route involves sodium borohydride (NaBH₄) reduction of ethyl 3-(4-methoxyphenyl)-3-oxopropionate. In a representative procedure :

  • Substrate Preparation: Ethyl 3-(4-methoxyphenyl)-3-oxopropionate (1.11 g, 5.05 mmol) in ethanol (30 mL).

  • Reduction: NaBH₄ (208 mg, 5.05 mmol) added at 0°C, stirred for 3 hours.

  • Workup: Quenched with NH₄Cl, extracted with ethyl acetate, dried over MgSO₄.

  • Purification: Column chromatography (ethyl acetate/hexanes) yields the β-hydroxy ester (77%, 0.85 g).

Key Data:

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 1.24 (t, J=7.2J = 7.2 Hz, 3H), 2.64 (dd, J=16.4,4.0J = 16.4, 4.0 Hz, 1H), 2.78 (dd, J=16.4J = 16.4 Hz, 1H), 4.19 (q, J=7.2J = 7.2 Hz, 2H), 5.17 (dd, J=8.0,4.0J = 8.0, 4.0 Hz, 1H) .

  • 13C NMR^{13}\text{C NMR} (50 MHz, CDCl₃): δ 14.1 (CH₃), 61.1 (OCH₂), 69.5 (C-OH), 126.3–147.8 (aromatic carbons), 171.9 (C=O) .

Enzymatic Dynamic Kinetic Resolution (DKR)

Racemic β-hydroxypropanoates undergo DKR using lipases and orthoester acyl donors (e.g., triethylorthobenzoate) :

ParameterConditions
CatalystNovozym 435 (10 mg)
Solventtert-Butyl methyl ether (TBME)
Temperature40°C
Time72 hours
Enantiomeric Excess>90% (S)-enantiomer

This method avoids traditional kinetic resolution limitations by continuously racemizing the substrate, achieving near-quantitative yields of enantiopure products .

Physicochemical Properties

Thermal Behavior

Related β-hydroxypropanoic acids exhibit melting points between 87–123°C . For example:

  • rac-3-Hydroxy-3-(4-nitrophenyl)propanoic acid: mp 121–123°C .

  • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: mp 87–92°C .

ParameterLow Dose (50 mg/kg)High Dose (500 mg/kg)
Plasma ROS Reduction22%35%
Nitrite/Nitrate LevelsNo Change18% Reduction
Nrf2 Pathway ActivationModerateStrong

These effects correlate with upregulated mRNA expression of antioxidant enzymes (Sod1, Nqo1) and downregulated nitric oxide synthases (Nos2, Nos3) .

Muscle Fiber Modulation

In murine models, high-dose HMPA (500 mg/kg/day) increased MYH4 protein expression (marker of fast-twitch fibers) by 40%, while low doses enhanced Igf1 mRNA levels by 2.5-fold . Proposed mechanism:

HMPAAMPK phosphorylationSirt1/Nrf1 activationMitochondrial biogenesis\text{HMPA} \rightarrow \text{AMPK phosphorylation} \rightarrow \text{Sirt1/Nrf1 activation} \rightarrow \text{Mitochondrial biogenesis}

Applications in Organic Synthesis

Chiral Building Blocks

Enantiopure 3-hydroxy-3-(4-methoxyphenyl)propanoic acid serves as a precursor for:

  • Nonsteroidal anti-inflammatory drugs (NSAIDs) via Friedel-Crafts acylation.

  • Antidepressants through reductive amination of the ketone intermediate.

Racemization Studies

Ethyl (S)-3-hydroxy-3-(4-nitrophenyl)propanoate undergoes base-catalyzed racemization (t₁/₂ = 8.2 h at pH 10), informing storage conditions for labile β-hydroxy esters .

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